

# Application Notes and Protocols: Functionalized NOPO Nanotubes for Advanced Drug Delivery

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## Compound of Interest

Compound Name:	NOPO
CAS No.:	1397275-76-1
Cat. No.:	B6336631

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## Introduction

Single-walled carbon nanotubes (SWCNTs) produced by the high-pressure carbon monoxide (HiPCO®) process, such as those manufactured by **NoPo** Nanotechnologies, offer a unique and versatile platform for the development of advanced drug delivery systems.[1] Their high surface area, unique optical properties, and ability to be functionalized make them ideal carriers for a variety of therapeutic agents, including small molecule drugs, peptides, and nucleic acids like siRNA.[2][3][4] Functionalization of these nanotubes is crucial to improve their solubility, biocompatibility, and to enable the attachment of targeting ligands and therapeutic payloads.[5][6]

These application notes provide an overview of the methodologies and quantitative data associated with the use of functionalized HiPCO® SWCNTs as drug delivery vehicles. The protocols outlined below are based on established research and are intended to serve as a guide for researchers developing novel nanotube-based therapeutics.

## Data Presentation: Quantitative Analysis of Drug Loading and Functionalization

The efficiency of drug conjugation and loading onto functionalized HiPCO® nanotubes is a critical parameter in the development of a successful delivery system. The following tables summarize key quantitative data from studies utilizing HiPCO® SWCNTs for drug delivery applications.

Functionalization Agent	Therapeutic Agent	Conjugation Method	Coupling/Attachment Efficiency (%)	Reference
DSPE-PEG-NH <sub>2</sub> / mPEG-DSPE	Methotrexate (MTX)	Covalent (Amide Bond)	71 - 83	[2]
DSPE-PEG-NH <sub>2</sub> / mPEG-DSPE	siRNA (NOTCH1)	Non-covalent	87 - 98	[2]
Phospholipid-branched PEG	Paclitaxel (PTX)	Covalent (Cleavable Ester Bond)	Not specified	[3]
PEGylated SWCNTs	Doxorubicin (DOX)	Non-covalent ( $\pi$ - $\pi$ stacking)	Up to 4g of drug per 1g of nanotube	[7]

Table 1: Summary of Drug Loading and Functionalization Efficiencies on HiPCO® SWCNTs.

## Experimental Protocols

### Protocol 1: Non-Covalent Functionalization of HiPCO® SWCNTs with Phospholipid-PEG

This protocol describes a common method for rendering pristine HiPCO® SWCNTs water-soluble and biocompatible through non-covalent functionalization with phospholipid-polyethylene glycol (PEG).

Materials:

- Raw HiPCO® SWCNTs
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH<sub>2</sub>)
- Deionized water
- Cup-horn sonicator
- High-speed centrifuge (e.g., capable of 24,000 g)
- Filtration units with appropriate molecular weight cutoff (MWCO) membranes (e.g., 100 kDa)

#### Procedure:

- Prepare a solution of DSPE-PEG-NH<sub>2</sub> in deionized water at the desired concentration.
- Disperse the raw HiPCO® SWCNTs in the DSPE-PEG-NH<sub>2</sub> solution. A typical concentration is 0.2 mg/mL of SWCNTs.[3]
- Sonicate the suspension using a cup-horn sonicator for 30 minutes. This process exfoliates the nanotube bundles and allows the phospholipid-PEG to wrap around the individual nanotubes.[3]
- Centrifuge the sonicated suspension at high speed (e.g., 24,000 g) for at least 6 hours. This step is crucial for removing large, unfunctionalized nanotube bundles and other impurities.[3]
- Carefully collect the supernatant, which contains the well-dispersed, functionalized SWCNTs.
- To remove excess, unbound DSPE-PEG-NH<sub>2</sub>, perform repeated filtration using a 100 kDa MWCO membrane.[3]
- The final product is a stable aqueous suspension of PEGylated HiPCO® SWCNTs.

## Protocol 2: Covalent Conjugation of Methotrexate (MTX) to Functionalized SWCNTs

This protocol outlines the covalent attachment of the chemotherapeutic drug methotrexate (MTX) to amine-terminated PEGylated SWCNTs.

Materials:

- Amine-terminated PEGylated HiPCO® SWCNTs (from Protocol 1)
- Methotrexate (MTX)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Phosphate-buffered saline (PBS), pH 7.4
- Dialysis membrane (e.g., 10 kDa MWCO)

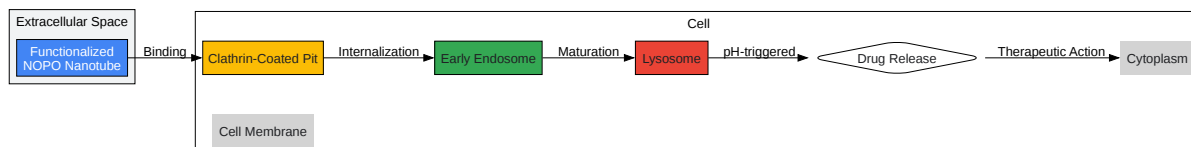
Procedure:

- Activate the carboxylic acid group of MTX by reacting it with EDC and NHS in PBS.
- Add the amine-terminated PEGylated SWCNTs to the activated MTX solution.
- Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature with gentle stirring. The amine groups on the PEG chains will react with the activated MTX to form a stable amide bond.[\[2\]](#)
- To remove unreacted MTX and coupling reagents, purify the SWCNT-MTX conjugate by extensive dialysis against deionized water using a 10 kDa MWCO membrane.
- The final product can be lyophilized for storage or used directly in subsequent experiments.

## Mandatory Visualizations

## Cellular Uptake Pathway of Functionalized NOPO Nanotubes

The primary mechanism for the cellular internalization of functionalized SWCNTs is through endocytosis.[8] The specific pathway can be influenced by the size of the nanotube agglomerates and the nature of the functionalization.

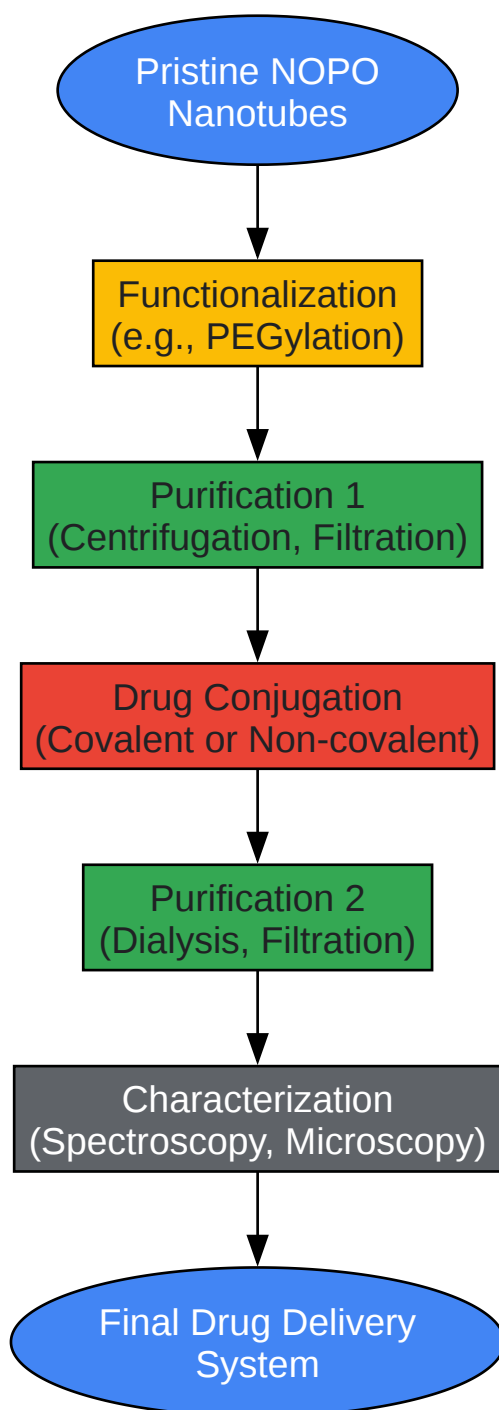


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Caption: Cellular uptake of functionalized **NOPO** nanotubes via clathrin-mediated endocytosis.

## Experimental Workflow for Drug Delivery System Preparation

The following diagram illustrates the general workflow for preparing a drug-loaded, functionalized **NOPO** nanotube delivery system.



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Caption: General experimental workflow for preparing a drug delivery system.

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- To cite this document: BenchChem. [Application Notes and Protocols: Functionalized NOPO Nanotubes for Advanced Drug Delivery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6336631/docs#application-notes-and-protocols-functionalized-nopo-nanotubes-for-advanced-drug-delivery>]

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